REACTION_CXSMILES
|
[C:1]([CH:5]=P(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)([O:3][CH3:4])=[O:2].O=[C:26]([CH2:32][C:33]([O:35][CH3:36])=[O:34])[CH2:27][C:28]([O:30][CH3:31])=[O:29]>C1(C)C=CC=CC=1>[CH3:31][O:30][C:28](=[O:29])[CH2:27][C:26](=[CH:5][C:1]([O:3][CH3:4])=[O:2])[CH2:32][C:33]([O:35][CH3:36])=[O:34]
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Name
|
|
Quantity
|
167 g
|
Type
|
reactant
|
Smiles
|
C(=O)(OC)C=P(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
87 g
|
Type
|
reactant
|
Smiles
|
O=C(CC(=O)OC)CC(=O)OC
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
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Setpoint
|
120 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction was then concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the oily residue triturated with 40/60 petrol ether/diethylether 1:1, 600 ml
|
Type
|
CUSTOM
|
Details
|
Triphenylphosphine oxide precipitated out
|
Type
|
FILTRATION
|
Details
|
the supernatant liquid was decanted/filtered off
|
Type
|
CUSTOM
|
Details
|
The residue on evaporation in vacuo
|
Type
|
DISTILLATION
|
Details
|
distilled under high vacuum Bpt (oven temperature 180-200° C. at 0.2 torr)
|
Name
|
|
Type
|
product
|
Smiles
|
COC(CC(CC(=O)OC)=CC(=O)OC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 89.08 g | |
YIELD: PERCENTYIELD | 53% | |
YIELD: CALCULATEDPERCENTYIELD | 77.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |